(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine
CAS No.:
Cat. No.: VC17479743
Molecular Formula: C8H9F3N2
Molecular Weight: 190.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9F3N2 |
|---|---|
| Molecular Weight | 190.17 g/mol |
| IUPAC Name | (1S)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine |
| Standard InChI | InChI=1S/C8H9F3N2/c1-5-3-2-4-13-6(5)7(12)8(9,10)11/h2-4,7H,12H2,1H3/t7-/m0/s1 |
| Standard InChI Key | XFBPUXNYVSSZPN-ZETCQYMHSA-N |
| Isomeric SMILES | CC1=C(N=CC=C1)[C@@H](C(F)(F)F)N |
| Canonical SMILES | CC1=C(N=CC=C1)C(C(F)(F)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine belongs to the class of chiral amines featuring a pyridine ring substituted with a methyl group at the 3-position and a trifluoromethyl-bearing ethylamine side chain. The stereochemistry at the C1 position is critical, as the (1S) enantiomer often demonstrates distinct biological and chemical behaviors compared to its (1R) counterpart . The compound’s structure is represented by the SMILES notation FC([C@H](C1=NC=CC=C1C)N)(F)F, which highlights the spatial arrangement of the trifluoromethyl group, the chiral center, and the pyridyl moiety .
Table 1: Key Structural and Physical Properties
The trifluoromethyl group () significantly enhances the compound’s lipophilicity (), promoting membrane permeability in biological systems. Concurrently, the pyridyl ring facilitates hydrogen bonding and π-π stacking interactions, which are pivotal for binding to enzymatic or receptor targets.
Synthesis and Stereochemical Control
Enantioselective Synthesis Strategies
The synthesis of (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine typically involves multi-step routes that prioritize enantiomeric purity. A common approach begins with the condensation of 3-methyl-2-pyridinecarboxaldehyde with a trifluoromethyl-containing precursor, followed by asymmetric reduction to establish the chiral center.
Key Reaction Steps:
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Condensation: Reaction of 3-methyl-2-pyridinecarboxaldehyde with ethyl trifluoroacetate under basic conditions yields an α,β-unsaturated ketone intermediate.
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Asymmetric Reduction: Catalytic hydrogenation using a chiral catalyst (e.g., Ru-BINAP complexes) selectively reduces the ketone to the (1S)-amine with high enantiomeric excess (ee > 90%).
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Purification: Chromatographic techniques or recrystallization (often as the hydrochloride salt) isolate the desired enantiomer .
Challenges in Synthesis
Physicochemical Properties and Stability
Lipophilicity and Solubility
The group increases the compound’s lipophilicity, as evidenced by a calculated of 1.82. This property enhances its ability to traverse biological membranes but reduces aqueous solubility, necessitating formulation strategies such as salt formation (e.g., hydrochloride) or co-solvents for in vitro studies .
Thermal and Chemical Stability
Comparative Analysis with Structural Analogues
Table 2: Structural Analogues and Their Properties
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-(3-Methyl-2-pyridinyl)ethanamine | Lacks group; lower lipophilicity | |
| 2-Picolylamine | Simpler structure; no fluorination | |
| 2-(2-Pyridyl)ethylamine | Similar backbone; absent |
The presence of the trifluoromethyl group in (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine confers distinct advantages over analogues, including enhanced metabolic stability and binding specificity.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key chiral building block in synthesizing protease inhibitors and kinase-targeted therapies. Its enantiomeric purity is critical for avoiding off-target effects in drug candidates.
Agrochemical Development
In agrochemistry, derivatives of this amine are explored as herbicides due to their ability to inhibit acetolactate synthase (ALS), an enzyme essential for branched-chain amino acid synthesis in plants.
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